H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh
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Overview
Description
The compound H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh is a peptide sequence composed of the amino acids serine, alanine, glutamic acid, tyrosine, and proline. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh: can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine residues results in dityrosine, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh exerts its effects depends on its specific biological context. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins, influencing various cellular pathways. For instance, the peptide may bind to a receptor, triggering a signaling cascade that alters cellular functions.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: (Taspoglutide)
Uniqueness
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh: is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike other peptides, its sequence may confer unique binding affinities and biological activities, making it valuable for specific research and therapeutic applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGQNBVIAHIQOH-GHLXGSJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63N9O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746734 |
Source
|
Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1074.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198483-37-3 |
Source
|
Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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